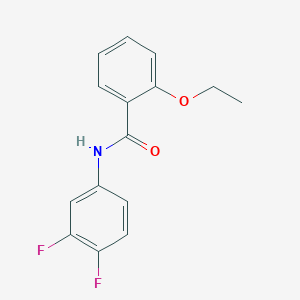

N-(3,4-difluorophenyl)-2-ethoxybenzamide

Description

N-(3,4-Difluorophenyl)-2-ethoxybenzamide is a benzamide derivative featuring a 3,4-difluorophenylamine group linked to a 2-ethoxy-substituted benzoyl moiety. Benzamides are widely studied for their biological activities, including enzyme inhibition (e.g., tyrosinase) and pesticidal applications . The ethoxy group at the 2-position of the benzamide ring may enhance lipophilicity, influencing solubility and bioavailability.

Properties

Molecular Formula |

C15H13F2NO2 |

|---|---|

Molecular Weight |

277.27 g/mol |

IUPAC Name |

N-(3,4-difluorophenyl)-2-ethoxybenzamide |

InChI |

InChI=1S/C15H13F2NO2/c1-2-20-14-6-4-3-5-11(14)15(19)18-10-7-8-12(16)13(17)9-10/h3-9H,2H2,1H3,(H,18,19) |

InChI Key |

QUFNVNAYXOAYTI-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)F)F |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A. N-(3,4-Difluorophenyl)-3,4,5-trimethoxybenzamide (Compound I)

- Structure : Features a 3,4,5-trimethoxybenzoyl group instead of 2-ethoxy.

- Activity : Exhibits tyrosinase inhibition (IC₅₀ = 1.2 µM), critical for anti-pigmentation applications. The trimethoxy groups enhance planarity and intermolecular hydrogen bonding (N–H···O), stabilizing interactions with the enzyme active site .

- Crystallography: Monoclinic (P2₁/n) with a dihedral angle of 2.33° between aromatic rings, indicating near-coplanar geometry .

B. N-[3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide (Compound II)

- Structure : Contains a tetrafluoroethoxy group and dichloro substituents.

- Activity : Demonstrates fungicidal and insecticidal properties due to halogen-rich motifs, which increase electrophilicity and membrane permeability .

C. Diflufenican (N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide)

- Structure: Pyridinecarboxamide core with trifluoromethylphenoxy and 2,4-difluorophenyl groups.

- Activity: Commercial herbicide targeting carotenoid biosynthesis. The trifluoromethyl group enhances soil persistence and target specificity .

Functional Group Impact on Physicochemical Properties

Research Implications and Gaps

- Target Compound : The 2-ethoxy group may offer superior metabolic stability compared to methoxy analogs, but experimental validation is needed.

- Structural Insights : Computational modeling (e.g., DFT studies) could predict binding modes with tyrosinase or pesticidal targets.

- Synthetic Challenges : and suggest that protecting group strategies (e.g., TFA deprotection) must be optimized for ethoxy-substituted derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.